1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one
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Overview
Description
1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a diphenylphosphoryl group and an ethanone moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
The synthesis of 1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from biphenyl derivatives
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethanone group to an alcohol.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reactions often conducted under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various functionalized biphenyl derivatives and phosphorylated compounds.
Scientific Research Applications
1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity and function.
Pathways Involved: It may participate in signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-Diphenylphosphoryl-2′-diphenylphosphino-1,1′-biphenyl and 1-Diphenylphosphoryl-1′-diphenylphosphinoferrocene share structural similarities but differ in their functional groups and applications.
Uniqueness: The presence of the ethanone group and the specific arrangement of the diphenylphosphoryl moiety confer unique chemical and physical properties, making it distinct from other biphenyl derivatives.
Properties
CAS No. |
673456-59-2 |
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Molecular Formula |
C26H21O2P |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-[4-(4-diphenylphosphorylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C26H21O2P/c1-20(27)21-12-14-22(15-13-21)23-16-18-26(19-17-23)29(28,24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-19H,1H3 |
InChI Key |
CNODQDXBMQPNCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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